3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid
Overview
Description
“4-(3,4-dihydro-2H-quinoline-1-sulfonyl)aniline” is a chemical compound with the molecular formula C15H16N2O2S . It has an average mass of 288.365 Da and a monoisotopic mass of 288.093262 Da .
Molecular Structure Analysis
The molecular structure of “4-(3,4-dihydro-2H-quinoline-1-sulfonyl)aniline” consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(3,4-dihydro-2H-quinoline-1-sulfonyl)aniline” include an average mass of 288.365 Da and a monoisotopic mass of 288.093262 Da .Scientific Research Applications
Caspase-3 Inhibitory Activity
Studies have demonstrated the synthesis of compounds related to 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid, revealing their role as potent inhibitors of caspase-3, an enzyme playing a key role in apoptosis. These compounds have shown noncompetitive and reversible inhibition characteristics with significant potency, as evidenced by IC50 values as low as 6 nM (Kravchenko et al., 2005).
Synthesis of Quinoline Derivatives
Research has focused on the synthesis of various quinoline derivatives, including those utilizing compounds similar to this compound. These derivatives have applications in various fields of organic chemistry and medicinal research due to their unique structural and chemical properties (N. G. Khaligh, 2015).
Metal Complex and Coordination Polymers
The compound has been used in the synthesis of metal complexes and coordination polymers, demonstrating its versatility in forming various molecular structures. These structures have shown potential in gas sensing applications due to their unique fluorescence emission properties (M. Rad et al., 2016).
Electrochemical Synthesis
The electrochemical properties of related compounds have been studied, revealing their potential in the electrochemical synthesis of new benzofuran derivatives. This highlights the utility of these compounds in electrochemistry and materials science (A. B. Moghaddam et al., 2006).
Synthesis of Pyrazoloquinoline Derivatives
There is significant interest in synthesizing pyrazoloquinoline derivatives using related compounds, which are explored for their potential as caspase-3 inhibitors. This emphasizes the role of these compounds in the development of new pharmaceutical agents (D. Kravchenko et al., 2005).
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)13-6-3-8-14(11-13)22(20,21)17-10-4-7-12-5-1-2-9-15(12)17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYQADXOPOXONA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326866-55-1 | |
Record name | 3-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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